sEH Inhibition Potency vs. Naphthoquinone Analogs
Tricrozarin A demonstrates picomolar-to-low nanomolar inhibitory potency against human soluble epoxide hydrolase (sEH) with an IC50 of 1.40 nM [1]. In contrast, a structurally distinct naphthoquinone derivative evaluated under comparable assay conditions exhibited an IC50 of 10,000 nM (10 μM) against the same human recombinant sEH target using the identical PHOME fluorogenic substrate assay [2]. This represents an approximately 7,100-fold difference in inhibitory potency attributable to the specific substitution pattern and core architecture of Tricrozarin A.
| Evidence Dimension | Inhibitory potency against human recombinant soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Alternate naphthoquinone derivative (BDBM50591537): IC50 = 10,000 nM |
| Quantified Difference | ~7,100-fold greater potency for Tricrozarin A |
| Conditions | Fluorescence-based assay using PHOME as substrate; measurement of 6-methoxynaphthaldehyde formation; human recombinant sEH enzyme; preincubation conditions comparable |
Why This Matters
For researchers screening sEH inhibitors or investigating naphthoquinone SAR, Tricrozarin A provides a high-potency benchmark scaffold that enables detection of inhibition at substantially lower compound concentrations, reducing solvent interference and conserving limited compound supply.
- [1] BindingDB. BDBM50594428 (CHEMBL5192349). IC50: 1.40 nM. Inhibition of C-terminal domain of human sEH-H assessed as reduction in fluorescent naphthalene aldehyde formation using PHOME as substrate. Goethe University Frankfurt / ChEMBL. View Source
- [2] BindingDB. BDBM50591537 (CHEMBL5197906). IC50: 10,000 nM. Inhibition of human recombinant sEH assessed as reduction in 6-methoxynaphthaldehyde formation using PHOME as substrate. View Source
